molecular formula C22H21N3 B11432777 7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 6738-32-5

7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432777
CAS No.: 6738-32-5
M. Wt: 327.4 g/mol
InChI Key: XSHWWHIZFHZNSY-UHFFFAOYSA-N
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Description

“7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Amination: Introduction of the amine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: Studying its effects on cellular processes and signaling pathways.

    Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine” would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.

    Phenyl-substituted imidazo[1,2-a]pyridines: Compounds with phenyl groups attached to the imidazo[1,2-a]pyridine core.

Uniqueness

“7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine” is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

CAS No.

6738-32-5

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3/c1-15-8-10-18(11-9-15)21-22(23-19-7-5-4-6-17(19)3)25-13-12-16(2)14-20(25)24-21/h4-14,23H,1-3H3

InChI Key

XSHWWHIZFHZNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC4=CC=CC=C4C

Origin of Product

United States

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